2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-13(25-18-5-3-2-4-16(18)20)19(23)22-11-14-6-7-17(21-10-14)15-8-9-24-12-15/h2-10,12-13H,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVNZNYVPHPJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=C(C=C1)C2=COC=C2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent under basic conditions to form the 2-fluorophenoxy intermediate.
Synthesis of the Pyridine Derivative: The pyridine ring is synthesized through a series of reactions, often starting with a halogenated pyridine derivative, which undergoes substitution reactions to introduce the furan ring.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Preliminary studies indicate that 2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide exhibits a range of biological activities, including:
-
Anticancer Activity :
- The compound has shown promise in inhibiting tumor growth in various cancer models. It is believed to induce apoptosis in cancer cells through the activation of specific pathways involved in programmed cell death.
-
Anti-inflammatory Effects :
- In models of inflammatory diseases, this compound has demonstrated the ability to reduce levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
-
Antimicrobial Properties :
- Early studies indicate potential antimicrobial activity against certain bacterial strains, warranting further investigation.
Anticancer Research
A study involving animal models of breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Inflammatory Disease Models
Research conducted on murine models of rheumatoid arthritis indicated that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its potential utility in treating autoimmune conditions.
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
| Antimicrobial | Exhibits activity against certain bacterial strains |
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Target Compound: The furan-3-yl group introduces aromaticity and a smaller steric profile compared to bulkier substituents like cyclopentyloxy (Compound 43) or cyclohexylthio (Compound 24S).
- Synthetic Yields : Cyclic ether or thioether substituents (e.g., Compound 43, 75% yield) generally achieve higher yields than aliphatic chains (e.g., Compound 15, 66% yield), suggesting that furan’s stability could favor synthesis .
Physicochemical Properties
Melting points and molecular interactions vary with substituent electronic effects:
| Compound ID | Substituent Electronic Profile | Melting Point (°C) |
|---|---|---|
| Target Compound | Electron-rich furan (+M effect) | Inferred lower |
| Compound 43 (Ev1) | Electron-withdrawing trifluoromethyl | 92–98 |
| Compound 23 (Ev5) | Branched isopentyloxy | 136–139 |
| Compound 20 (Ev3) | Sulfonamido (-I effect) | 85–90 |
Key Observations :
Biological Activity
2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide is a compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article details its biological activity, synthesis, and the implications for drug development, supported by research findings and data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 340.354 g/mol. The structure includes a fluorophenoxy group , a pyridine moiety , and a propanamide functional group , suggesting diverse interactions with biological targets.
The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors that are pivotal in various disease pathways. Preliminary studies indicate that it may function as an inhibitor or modulator of certain biochemical pathways, which could be critical in treating conditions like cancer or inflammatory disorders.
Anticancer Potential
Recent research highlights the potential of this compound as a protein kinase inhibitor , particularly against FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). Inhibitors targeting FLT3 are crucial in cancer therapy, suggesting that this compound could represent a novel therapeutic avenue.
In Vitro Studies
In vitro assays have shown that the compound exhibits significant biological activity, with IC50 values indicating effective inhibition of target enzymes. For example, similar compounds have demonstrated IC50 values ranging from 45 μM to 76 μM in various assays, reflecting their potency .
Synthesis and Analytical Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of Intermediates : Starting materials such as 2-fluorophenol and pyridine derivatives are reacted under controlled conditions.
- Coupling Reactions : The intermediates are coupled through nucleophilic substitution reactions to form the final product.
Analytical techniques like NMR spectroscopy , HPLC , and mass spectrometry are employed to verify the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their mechanisms and potential applications:
| Compound | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | FLT3 Inhibition | 45.69 | |
| Compound B | Root Growth Inhibition | 76% at 5.0 x10^-5 M | |
| Compound C | Anti-fibrotic Activity | Not specified |
These findings underscore the importance of structural modifications in enhancing biological activity.
Q & A
Basic: What are the established synthetic routes for 2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide, and what key reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves multi-step reactions:
Substitution reactions to introduce fluorine and phenoxy groups (e.g., using 2-fluorophenol under alkaline conditions with K₂CO₃ as a base) .
Coupling reactions for amide bond formation, employing condensing agents like HATU or EDCI with DIPEA as a base in anhydrous THF or DMF .
Functionalization of pyridine and furan rings via nucleophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura for furan-3-yl attachment) .
Key conditions : Maintain inert atmospheres (N₂/Ar) for moisture-sensitive steps, optimize stoichiometry (1.2–1.5 eq. of nucleophiles), and monitor reaction progress via TLC or HPLC .
Advanced: How can researchers address discrepancies in reported reaction conditions for introducing fluorine substituents in similar propanamide derivatives?
Answer:
Discrepancies in fluorination methods (e.g., use of KF in DMSO vs. catalytic fluorinating agents) can be resolved by:
- Conducting solvent polarity screens (DMSO vs. DMF) to assess reaction efficiency .
- Comparing temperature gradients (room temp. vs. 60–80°C) for fluoropyridine synthesis .
- Validating outcomes via ¹⁹F NMR to confirm regioselectivity and purity .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Assign aromatic protons (pyridine/furan) and confirm amide bond formation (δ ~6.5–8.5 ppm for aromatic H; δ ~165–170 ppm for carbonyl C) .
- HPLC-MS : Verify molecular weight ([M+H]⁺) and purity (>95%) using C18 columns with acetonitrile/water gradients .
- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Advanced: What strategies are recommended for overcoming challenges in regioselective functionalization of the pyridine and furan moieties during synthesis?
Answer:
- Directing groups : Install temporary substituents (e.g., -NO₂) on pyridine to guide furan attachment at the 6-position, followed by reduction .
- Catalytic systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to ensure furan-3-yl selectivity .
- Steric control : Employ bulky bases (e.g., DBU) to minimize competing reactions at sterically hindered positions .
Basic: How can researchers validate the purity and identity of intermediates during multi-step synthesis?
Answer:
- TLC : Use silica gel plates with UV visualization (Rf comparison against standards) .
- LC-MS : Track intermediates via exact mass (e.g., [M+Na]⁺) and retention time .
- Melting point analysis : Compare observed m.p. with literature values (±2°C tolerance) .
Advanced: What computational methods aid in predicting the bioactivity of this compound against specific enzymatic targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding affinities to targets (e.g., kinases or GPCRs) .
- QSAR modeling : Correlate electronic descriptors (HOMO/LUMO, logP) with bioactivity data from analogs .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Basic: What are the documented in vitro biological activities of structurally related propanamide derivatives?
Answer:
Related compounds exhibit:
- Enzyme inhibition : IC₅₀ values <10 μM against serine/threonine kinases .
- Antimicrobial activity : MIC ~2–8 µg/mL for Gram-positive bacteria .
- Receptor modulation : Sub-µM binding affinity for adenosine A₂A receptors .
Advanced: How should researchers design experiments to resolve contradictory data on the metabolic stability of fluorinated aromatic compounds in biological systems?
Answer:
- Isotopic labeling : Use ¹⁸O/²H to trace metabolic pathways in hepatocyte assays .
- Comparative CYP450 profiling : Test inhibition of CYP3A4/2D6 isoforms via fluorometric assays .
- Species-specific models : Parallel studies in human vs. rodent microsomes to identify interspecies variability .
Basic: What are the recommended storage conditions to ensure the compound's stability over extended periods?
Answer:
- Store at –20°C under inert gas (Ar) in amber vials to prevent photodegradation.
- Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
- Confirm stability via accelerated aging tests (40°C/75% RH for 4 weeks) .
Advanced: What methodologies are employed to analyze the electronic effects of fluorine substitution on the compound's reactivity in nucleophilic environments?
Answer:
- Hammett analysis : Correlate σₚ values of substituents with reaction rates in SNAr reactions .
- DFT calculations : Compute partial charges (Mulliken/NPA) to predict nucleophilic attack sites .
- Kinetic isotope effects : Compare kH/kD ratios to elucidate rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
